3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
Scientific Research Applications
Catalytic Applications in Synthesis
Ionic liquids and novel catalysts derived from pyridinone structures have been extensively researched for their efficiency in facilitating various organic reactions. For example, sulfonic acid functionalized pyridinium chloride, an ionic liquid synthesized from related compounds, has shown effectiveness as a homogeneous and reusable catalyst for the solvent-free synthesis of complex organic structures, such as tetrahydrobenzo[a]xanthen-11-ones, through multi-component condensation processes (Moosavi‐Zare et al., 2013). This catalytic process exemplifies the utility of pyridinone derivatives in enhancing reaction efficiency and sustainability in organic synthesis.
Material Science and Polymer Chemistry
In the realm of materials science, pyridinone and sulfonyl moieties have been incorporated into the design of novel polymers with exceptional properties. For instance, the synthesis of soluble fluorinated polyamides containing pyridine and sulfone groups showcased the potential of incorporating pyridinone structures for the development of materials with high thermal stability, transparency, and mechanical strength. Such polymers, prepared from diamines containing pyridine and trifluoromethylphenyl groups, exhibit low dielectric constants and high char yields, making them suitable for applications in electronics and as advanced structural materials (Liu et al., 2013).
Advanced Catalysis for Organic Transformations
Further research into the catalytic capabilities of pyridinone derivatives revealed their utility in the synthesis of hexahydroquinolines via a solvent-free condensation process. The use of sulfonic acid functionalized pyridinium chloride as a catalyst for this reaction underscores the versatility of pyridinone-based catalysts in organic synthesis, providing efficient pathways to complex heterocyclic compounds (Khazaei et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various biochemical pathways and cellular processes .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, often involving the inhibition or activation of certain enzymes or receptors .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, often leading to changes in cellular processes .
Result of Action
Similar compounds have been known to induce various molecular and cellular changes, often leading to therapeutic effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly affect the action of similar compounds .
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-5-6-10(2)13(7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOISZCYPOJVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332242 |
Source
|
Record name | 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666435 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860787-70-8 |
Source
|
Record name | 3-(2,5-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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